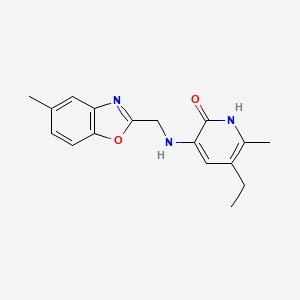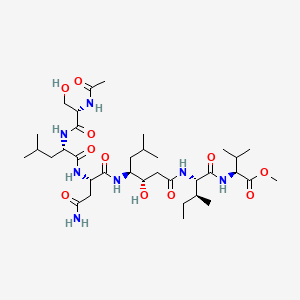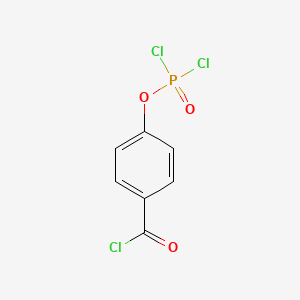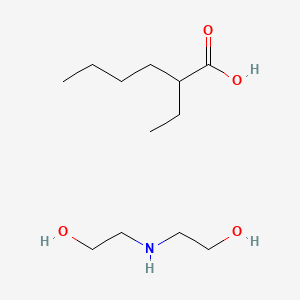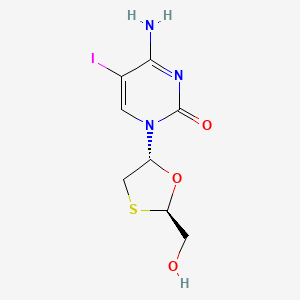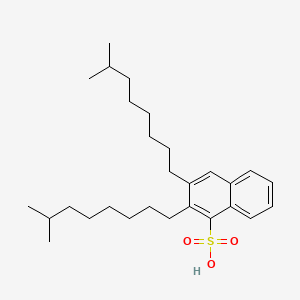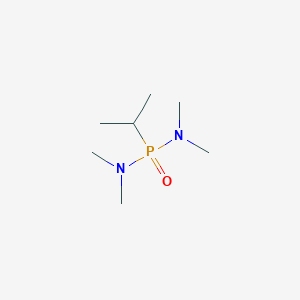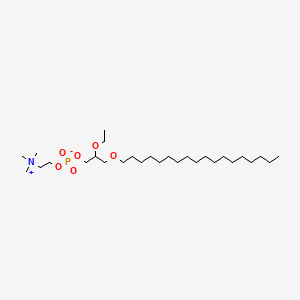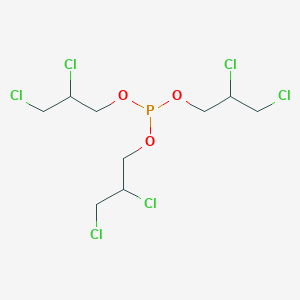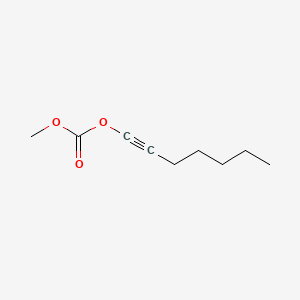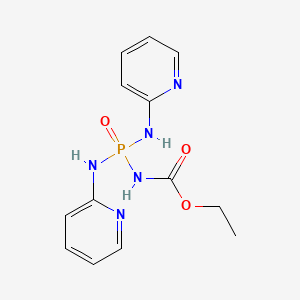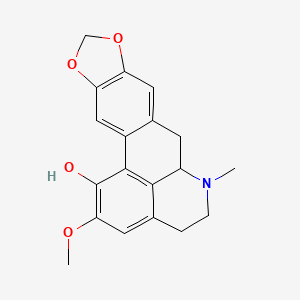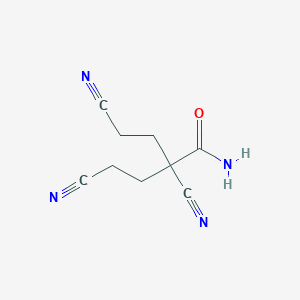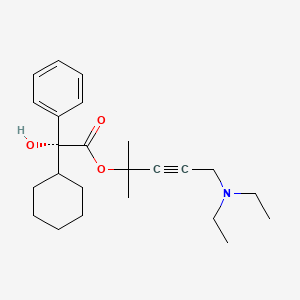
Temiverine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Temiverine, ®- is a chemical compound with the molecular formula C24H35NO3 and a molecular weight of 385.54. It is known for its pharmacological properties, particularly in the field of urology. Temiverine, ®- is a muscarinic acetylcholine receptor M3 antagonist and a voltage-gated calcium channel blocker, making it useful in the treatment of overactive bladder conditions .
Preparation Methods
The synthesis of Temiverine, ®- involves several steps. One common synthetic route includes the esterification of benzeneacetic acid with a diethylamino-substituted butynyl alcohol. The reaction conditions typically involve the use of a strong acid catalyst and an organic solvent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Temiverine, ®- undergoes various chemical reactions, including:
Oxidation: Temiverine, ®- can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Temiverine, ®- into its corresponding alcohols or amines.
Substitution: Temiverine, ®- can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Temiverine, ®- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester and amide bonds.
Biology: Temiverine, ®- is used in studies involving muscarinic acetylcholine receptors and calcium channels, helping to understand their roles in cellular signaling.
Medicine: It is investigated for its potential therapeutic effects in treating overactive bladder and other urological conditions.
Mechanism of Action
Temiverine, ®- exerts its effects by antagonizing muscarinic acetylcholine receptor M3 and blocking voltage-gated calcium channels. This dual action helps to reduce bladder muscle contractions, providing relief from overactive bladder symptoms. The molecular targets involved include the muscarinic acetylcholine receptor M3 and the voltage-gated calcium channels, which play crucial roles in muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Temiverine, ®- can be compared with other muscarinic acetylcholine receptor antagonists and calcium channel blockers. Similar compounds include:
Oxybutynin: Another muscarinic acetylcholine receptor antagonist used to treat overactive bladder.
Tolterodine: A muscarinic receptor antagonist with similar applications in urology.
Properties
CAS No. |
189577-06-8 |
|---|---|
Molecular Formula |
C24H35NO3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
[5-(diethylamino)-2-methylpent-3-yn-2-yl] (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C24H35NO3/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3/t24-/m0/s1 |
InChI Key |
DMEPDNFRHUGNPT-DEOSSOPVSA-N |
Isomeric SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O |
Canonical SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


